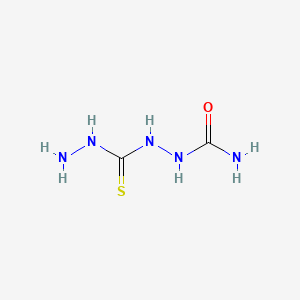
2-(Hydrazinocarbothioyl)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Hydrazinocarbothioyl)hydrazinecarboxamid beinhaltet typischerweise die Reaktion von Hydrazinecarboxamid mit Kohlenstoffdisulfid unter kontrollierten Bedingungen. Die Reaktion wird in einem wässrigen Medium durchgeführt, und das Produkt wird durch Filtration und Umkristallisation isoliert .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für 2-(Hydrazinocarbothioyl)hydrazinecarboxamid ähneln der Laborsynthese, werden aber für größere Mengen angepasst. Der Prozess beinhaltet die Verwendung von industriellen Reagenzien und Geräten, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
2-(Hydrazinocarbothioyl)hydrazinecarboxamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre Hydrazinderivate umwandeln.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole. Die Reaktionen werden typischerweise unter milden bis moderaten Bedingungen durchgeführt, um die Stabilität der Verbindung zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, Hydrazinderivate und substituierte Hydrazinecarboxamide .
Wissenschaftliche Forschungsanwendungen
2-(Hydrazinocarbothioyl)hydrazinecarboxamid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydrazinocarbothioyl)hydrazinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted hydrazinecarboxamides .
Wissenschaftliche Forschungsanwendungen
2-(Hydrazinocarbothioyl)hydrazinecarboxamide has a wide range of scientific research applications, including:
Wirkmechanismus
Der Wirkungsmechanismus von 2-(Hydrazinocarbothioyl)hydrazinecarboxamid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen in Zellen. Die Verbindung wurde nachgewiesen, dass sie den PI3K/Akt/mTOR-Signalweg hemmt, der für das Überleben und die Proliferation von Zellen entscheidend ist. Durch die gezielte Ansteuerung dieses Signalwegs induziert die Verbindung Apoptose (programmierter Zelltod) und verursacht einen Zellzyklusarrest in Krebszellen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen wie 2-(Hydrazinocarbothioyl)hydrazinecarboxamid gehören:
Hydrazinecarboxamid-Derivate: Diese Verbindungen teilen eine ähnliche Kernstruktur und zeigen vergleichbare biologische Aktivitäten.
Thiosemicarbazid-Derivate: Diese Verbindungen enthalten Thiosemicarbazid-funktionelle Gruppen und sind für ihre vielfältigen biologischen Aktivitäten bekannt.
Einzigartigkeit
2-(Hydrazinocarbothioyl)hydrazinecarboxamid ist einzigartig aufgrund seiner spezifischen Kombination von Hydrazin- und Carbothioyl-funktionellen Gruppen, die eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Seine Fähigkeit, den PI3K/Akt/mTOR-Signalweg zu hemmen, und sein Potenzial als Antitumormittel heben es von anderen ähnlichen Verbindungen ab .
Eigenschaften
CAS-Nummer |
6629-51-2 |
|---|---|
Molekularformel |
C2H7N5OS |
Molekulargewicht |
149.18 g/mol |
IUPAC-Name |
(aminocarbamothioylamino)urea |
InChI |
InChI=1S/C2H7N5OS/c3-1(8)6-7-2(9)5-4/h4H2,(H3,3,6,8)(H2,5,7,9) |
InChI-Schlüssel |
PXUKBWGCLSOGGR-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(N)NNC(=S)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



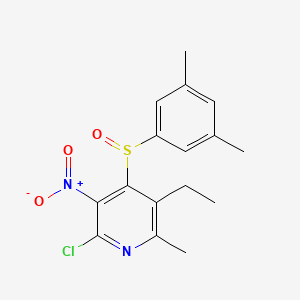
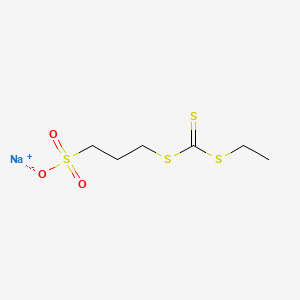

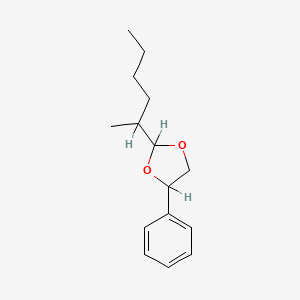

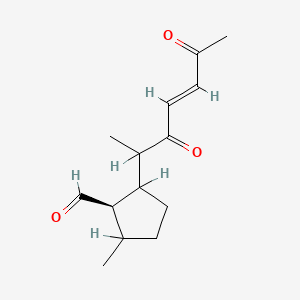

![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)





